Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate
Description
Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a sulfamoyl group (–SO₂NH₂) attached to the cyclopropane ring via a methylene bridge. This compound is of interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the cyclopropane ring and the sulfamoyl moiety.
Properties
IUPAC Name |
methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-5(8)6(2-3-6)4-12(7,9)10/h2-4H2,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPTVWLENMABTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172265-06-2 | |
| Record name | methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with sulfamoylmethylating agents under controlled conditions. One common method involves the use of methyl chloroformate and sulfamoylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted sulfamoylmethyl derivatives.
Scientific Research Applications
Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated values based on structural analogs.
Key Observations :
- Lipophilicity : Aromatic (e.g., bromophenyl) and aliphatic (e.g., methyl) substituents increase logP, while polar groups (sulfamoyl, hydroxymethyl) reduce it.
- Reactivity : Chlorosulfonyl derivatives (e.g., –CH₂SO₂Cl) are electrophilic and serve as intermediates for further functionalization, whereas sulfamoyl groups (–CH₂SO₂NH₂) are more stable and biologically relevant .
Anti-Inflammatory Activity
Cyclopropane carboxylates with aromatic or halogenated substituents, such as methyl majusculoate (inhibition rate: 35.75%), exhibit weak anti-inflammatory effects . Sulfamoyl derivatives, however, may target sulfotransferases or cytokine receptors due to their sulfonamide moiety, though direct evidence is lacking in the provided data.
Stability and Reactivity
- Ester Hydrolysis : Ethyl 1-methylcyclopropane-1-carboxylate undergoes slower hydrolysis compared to methyl esters due to steric protection .
- Sulfamoyl vs. Chlorosulfonyl : The sulfamoyl group (–SO₂NH₂) is less reactive than chlorosulfonyl (–SO₂Cl) but offers better stability in aqueous environments .
Q & A
Q. What are the primary synthetic routes for Methyl 1-(sulfamoylmethyl)cyclopropane-1-carboxylate?
Synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds. Key steps include:
- Cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed methods.
- Functionalization of the cyclopropane ring with sulfamoyl and methyl ester groups using reagents like sulfamoyl chlorides or coupling agents.
Purification often employs column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and sulfamoyl (S=O stretches ~1150–1350 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is purity assessed post-synthesis?
- HPLC : Quantifies purity using retention time alignment with standards.
- Melting Point Analysis : Detects impurities (sharp vs. broad ranges).
- Elemental Analysis : Verifies C, H, N, S composition .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Asymmetric Catalysis : Chiral catalysts (e.g., Rh(II) or Cu(I) complexes) induce enantioselectivity in cyclopropanation.
- Kinetic Resolution : Selective crystallization or enzymatic methods to isolate desired stereoisomers.
- Monitoring : Chiral HPLC or circular dichroism (CD) to track enantiomeric excess .
Q. What mechanistic insights explain the cyclopropane ring’s reactivity?
- Ring Strain : The 60° bond angle increases susceptibility to nucleophilic attack or ring-opening.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl) polarize the ring, enhancing reactivity in SN2 reactions.
- Computational Studies : Density Functional Theory (DFT) models predict regioselectivity in ring-opening reactions .
Q. How do reaction conditions influence yield in multi-step syntheses?
Q. How can contradictions in reported biological activity data be resolved?
- Dose-Response Studies : Establish concentration-dependent effects (e.g., IC50 curves).
- Off-Target Assays : Use siRNA knockdown or selective inhibitors to confirm target specificity.
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or assay conditions .
Q. What strategies mitigate stability issues in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
